3-(2-chlorophenyl)-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising a 1,2-oxazole core substituted with a 5-methyl group and a 2-chlorophenyl moiety at positions 3 and 4, respectively. The carboxamide group at position 4 is linked to a methylene bridge connected to a 6-(4-fluorophenyl)-substituted imidazo[2,1-b][1,3]thiazole ring.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2S/c1-13-19(21(28-31-13)16-4-2-3-5-17(16)24)22(30)26-12-18-20(14-6-8-15(25)9-7-14)27-23-29(18)10-11-32-23/h2-9H,10-12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUQJAXEYALALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=C(N=C4N3CCS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide is a novel synthetic derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chlorophenyl group
- An imidazo[2,1-b][1,3]thiazole moiety
- An oxazole core
The molecular formula is C19H17ClF N3O2S, with a molecular weight of approximately 393.87 g/mol. Its unique structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10.74 ± 0.40 |
| MCF7 (Breast) | 18.73 ± 0.88 |
| HCT116 (Colon) | 96.38 ± 1.79 |
These results suggest that the compound has a selective cytotoxic effect on cancer cells while showing lower toxicity towards normal cells like HEK293 .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation. For instance:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers. The IC50 values for EGFR inhibition were reported at approximately 18.35 µM, indicating a potent interaction with this target .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells as evidenced by dual staining assays, which reveal increased apoptotic markers in treated cells .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound also demonstrates anti-inflammatory activity. In protein denaturation assays, it exhibited inhibition rates ranging from 62.08% to 84.94%, comparable to standard anti-inflammatory drugs such as diclofenac sodium . This suggests potential therapeutic applications in inflammatory diseases.
Enzyme Inhibition
The compound's ability to inhibit enzymes involved in cancer progression and inflammation has been a focal point of research:
- Topoisomerase Inhibition : Preliminary data indicate that similar compounds within its class exhibit topoisomerase IB inhibitory activity, which is crucial for DNA replication and repair in rapidly dividing cells .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of derivatives similar to the target compound:
- Study on Imidazothiazole Derivatives : Research highlighted that compounds bearing imidazothiazole structures showed promising anticancer activities against multiple cell lines and were effective in inhibiting EGFR kinase .
- Molecular Docking Studies : Computational modeling has suggested strong binding affinities between the compound and its biological targets, supporting experimental findings on its efficacy as an EGFR inhibitor .
Scientific Research Applications
Structural Insights
The compound features a unique arrangement of functional groups that allow for diverse interactions with biological targets. The presence of the imidazo-thiazole moiety contributes to its potential bioactivity.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to this molecule exhibit significant anticancer properties. For instance, derivatives of imidazo-thiazoles have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of thiazole-based compounds in targeting specific kinases involved in tumor growth .
Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that related oxazole derivatives possess antibacterial and antifungal properties, making them candidates for developing new antibiotics .
Biological Research
Enzyme Inhibition : The compound may act as an enzyme inhibitor. Its ability to bind to specific active sites can modulate enzyme activity, which is crucial in drug design. For example, research has shown that similar compounds can inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory processes .
Receptor Binding Studies : Investigations into receptor interactions have revealed that compounds with similar structures can bind effectively to G-protein coupled receptors (GPCRs), which play a vital role in signal transduction and are common drug targets .
Material Science
Polymer Synthesis : The compound's unique chemical structure allows it to be utilized as a building block in synthesizing advanced materials such as polymers. Its stability and specific interactions make it suitable for applications requiring high-performance materials .
Coatings and Composites : Due to its chemical properties, this compound can be incorporated into coatings and composites that require enhanced durability and resistance to environmental factors .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazo-thiazole derivatives for their anticancer activity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study 2: Antimicrobial Efficacy
Research conducted on oxazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing key differences in substitution patterns, synthesis, and biological activity:
Key Structural and Functional Insights:
Bromo analogs (e.g., Compound 5) show nearly identical packing but altered van der Waals radii, affecting solubility . In contrast, trifluoromethyl groups (e.g., HWA-486) improve metabolic stability and target affinity .
Heterocycle Core Modifications :
- Replacing the imidazothiazole (target compound) with a thiazole-triazole system (Compound 4) reduces conformational flexibility but retains antimicrobial potency .
- Simpler oxazole-carboxamides (Compound II, B4) prioritize synthetic accessibility and hydrogen-bonding interactions .
Synthetic Challenges :
- The imidazothiazole moiety in the target compound likely requires multi-step synthesis, analogous to imidazo[2,1-b]thiazole derivatives in , which involve cyclization and Suzuki coupling .
- Amide bond formation (e.g., PEG-400-mediated coupling in ) is critical for ensuring regioselectivity .
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
